Cyclopentane, octafluoro(hexafluorocyclobutylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane, octafluoro(hexafluorocyclobutylidene)- is a chemical compound with the molecular formula C9F14. It consists of nine carbon atoms and fourteen fluorine atoms, forming a unique structure that includes both a four-membered and a five-membered ring . This compound is notable for its high fluorine content, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, octafluoro(hexafluorocyclobutylidene)- typically involves the fluorination of cyclopentane derivatives. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available cyclopentane. The process includes halogenation followed by fluorination, using specialized equipment to handle the highly reactive fluorine gas. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane, octafluoro(hexafluorocyclobutylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Various substituted fluorocarbons depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentane, octafluoro(hexafluorocyclobutylidene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its stability and unique properties.
Medicine: Explored for its potential use in imaging agents and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism by which cyclopentane, octafluoro(hexafluorocyclobutylidene)- exerts its effects is primarily through its strong carbon-fluorine bonds. These bonds provide exceptional stability and resistance to degradation, making the compound useful in various applications. The molecular targets and pathways involved include interactions with enzymes and proteins that can accommodate the bulky fluorinated structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane, octafluoro(hexafluorocyclobutylidene)
- Cyclopentane, decafluoro(hexafluorocyclobutylidene)
- Cyclohexane, decafluoro(hexafluorocyclobutylidene)
Uniqueness
Cyclopentane, octafluoro(hexafluorocyclobutylidene)- is unique due to its specific arrangement of fluorine atoms and the presence of both four-membered and five-membered rings. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical attack, which are not as pronounced in similar compounds .
Eigenschaften
CAS-Nummer |
74693-91-7 |
---|---|
Molekularformel |
C9F14 |
Molekulargewicht |
374.07 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4-octafluoro-5-(2,2,3,3,4,4-hexafluorocyclobutylidene)cyclopentane |
InChI |
InChI=1S/C9F14/c10-3(11)1(4(12,13)7(3,18)19)2-5(14,15)8(20,21)9(22,23)6(2,16)17 |
InChI-Schlüssel |
QNAMIDREMHCXKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C2C(C(C(C2(F)F)(F)F)(F)F)(F)F)C(C(C1(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.